Welcome to the BenchChem Online Store!
molecular formula C7H11NO2 B8653763 3-(5-Methyl-oxazol-2-yl)-propan-1-ol

3-(5-Methyl-oxazol-2-yl)-propan-1-ol

Cat. No. B8653763
M. Wt: 141.17 g/mol
InChI Key: BZOVPPFQPQIMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217027B2

Procedure details

A solution of 2-(3-Benzyloxy-propyl)-5-methyl-oxazole (675 mg, 2.92 mmol) in ethanol (15 ml) containing a suspension of 10% Pd on C (63.9 mg, 0.06 mmol) was hydrogenated overnight at room temperature. The catalyst was removed by filtration through Celite®, then the filtrate was concentrated and the residue was purified on silica gel using 1:1/heptane:ethyl acetate and then ethyl acetate as eluants. Fractions that contained product were combined and concentrated under reduced pressure to yield 3-(5-Methyl-oxazol-2-yl)-propan-1-ol (242 mg, 59%) as an oil.
Name
2-(3-Benzyloxy-propyl)-5-methyl-oxazole
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][C:12]1[O:13][C:14]([CH3:17])=[CH:15][N:16]=1)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:17][C:14]1[O:13][C:12]([CH2:11][CH2:10][CH2:9][OH:8])=[N:16][CH:15]=1

Inputs

Step One
Name
2-(3-Benzyloxy-propyl)-5-methyl-oxazole
Quantity
675 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC=1OC(=CN1)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel using 1:1/heptane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CN=C(O1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 242 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.